o-Cresol, isoBOC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

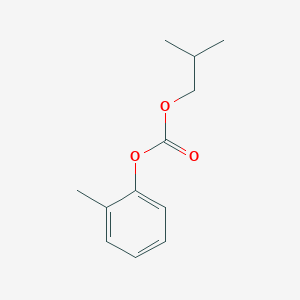

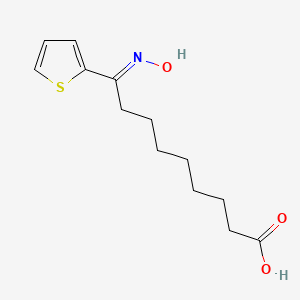

o-Cresol, isoBOC is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is a derivative of o-Cresol, which is also known as 2-methylphenol or 2-hydroxytoluene. This compound is widely used as an intermediate in the production of various chemicals and materials.

Preparation Methods

The synthesis of o-Cresol, isoBOC can be achieved through several methods. One common industrial method involves the reaction of chlorotoluene with sodium hydroxide solution at high temperatures (around 250°C) and pressure (approximately 300 bar) in a tubular reactor . This process initially forms cresolate, which is then converted into cresol by adding an acid. Another method involves the crystallization separation technique to obtain high-purity o-Cresol .

Chemical Reactions Analysis

o-Cresol, isoBOC undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into methylcyclohexanol derivatives.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include nitric acid for nitration, chlorine for halogenation, and sulfuric acid for sulfonation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

o-Cresol, isoBOC has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the production of disinfectants and local anesthetics.

Industry: It serves as a precursor for the production of synthetic resins and other industrial chemicals.

Mechanism of Action

The mechanism of action of o-Cresol, isoBOC involves its interaction with bacterial cell membranes, leading to physical damage and subsequent bactericidal effects . This compound is absorbed across the respiratory and gastrointestinal tract and through the skin. It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Comparison with Similar Compounds

o-Cresol, isoBOC is similar to other cresol isomers, such as m-Cresol and p-Cresol. it is unique in its specific applications and properties. For example:

m-Cresol: Used as a preservative in pharmaceuticals.

p-Cresol: Used in the production of antioxidants and fragrances.

These compounds share similar chemical structures but differ in their specific uses and properties.

Properties

IUPAC Name |

(2-methylphenyl) 2-methylpropyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-14-12(13)15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXWOUNCYHNMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B5695213.png)

![N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5695229.png)

![ethyl 2-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)

![N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide](/img/structure/B5695255.png)

![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)

![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)

![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)